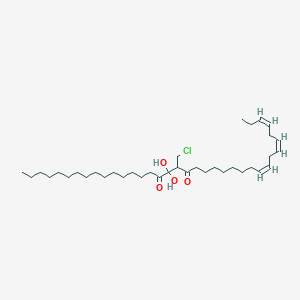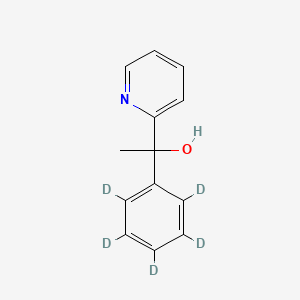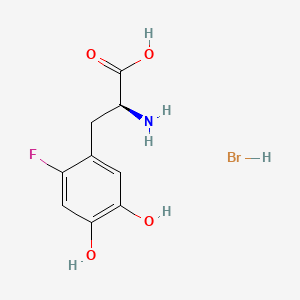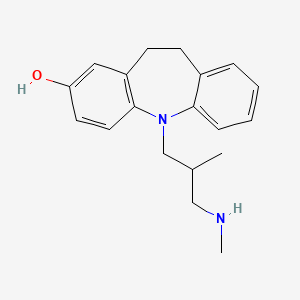
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3” is a chemical compound with the molecular formula C14H17NO4 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new thiadiazole analogues was designed and synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another study reported the synthesis of a new Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via spectroscopic tools (NMR, IR and mass spectra) and elemental analyses . The structure of a related compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis and mass spectroscopy techniques .
Applications De Recherche Scientifique
Antitumor Activity
Substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, closely related to the compound of interest, have shown antitumor activities. The design and synthesis of these compounds suggest potential mechanisms of action against cancer cells, highlighting their significance in cancer research. One derivative was particularly noted for its activity and is under review for further studies by the National Cancer Institute (Andreani et al., 2006).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of derivatives, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and its derivatives, reveals detailed insights into their chemical characteristics. These studies provide a foundation for understanding the molecular architecture and potential applications of these compounds in various scientific domains (Zeng et al., 2013).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] } | |
Numéro CAS |
1246833-90-8 |
Nom du produit |
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
266.311 |
Nom IUPAC |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
Clé InChI |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Synonymes |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)






![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)
![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)